molecular formula C14H8N2O2 B11874710 2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile CAS No. 113018-99-8

2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile

Cat. No.: B11874710
CAS No.: 113018-99-8
M. Wt: 236.22 g/mol
InChI Key: MTWJOGJIIFMJLD-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile is a heterocyclic compound that belongs to the chromenopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile typically involves a multi-component reaction. One efficient method involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile, and aromatic amines under catalyst-free conditions in an ethanol-water mixture (3:1 v/v) at 80°C . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions are likely to be employed to ensure high yields and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the chromenopyridine core.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may block specific signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

CAS No.

113018-99-8

Molecular Formula

C14H8N2O2

Molecular Weight

236.22 g/mol

IUPAC Name

2-methyl-5-oxochromeno[3,4-c]pyridine-1-carbonitrile

InChI

InChI=1S/C14H8N2O2/c1-8-10(6-15)13-9-4-2-3-5-12(9)18-14(17)11(13)7-16-8/h2-5,7H,1H3

InChI Key

MTWJOGJIIFMJLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=C1C#N)C3=CC=CC=C3OC2=O

Origin of Product

United States

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